1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine
Overview
Description
1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine is an organic compound that features a methanamine group attached to a 3,4-dimethoxyphenyl ring and a 4-(methylsulfanyl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 4-(methylsulfanyl)benzylamine.
Formation of Schiff Base: The 3,4-dimethoxybenzaldehyde is reacted with 4-(methylsulfanyl)benzylamine in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanamine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]piperazine: Similar structure but with a piperazine ring instead of a methanamine group.
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-propanone: Contains a sulfonyl group and a propanone moiety.
Uniqueness
1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methanamine group allows for versatile chemical modifications, while the 3,4-dimethoxyphenyl and 4-(methylsulfanyl)benzyl groups provide unique electronic and steric properties.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-19-16-9-6-14(10-17(16)20-2)12-18-11-13-4-7-15(21-3)8-5-13/h4-10,18H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMYNBWRJAQKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)SC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170962 | |
Record name | 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-83-1 | |
Record name | 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355382-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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